Sideroxylin
Sideroxylin
Sideroxylin is a monomethoxyflavone that is flavone substituted by a methoxy group at position 7, hydroxy groups at positions 5 and 4' and methyl groups at positions 6 and 8. It has been isolated from Hydrastis canadensis and Eucalyptus species. It has a role as a plant metabolite. It is a dihydroxyflavone and a monomethoxyflavone. It derives from a flavone.
Brand Name:
Vulcanchem
CAS No.:
3122-87-0
VCID:
VC0017827
InChI:
InChI=1S/C18H16O5/c1-9-16(21)15-13(20)8-14(11-4-6-12(19)7-5-11)23-18(15)10(2)17(9)22-3/h4-8,19,21H,1-3H3
SMILES:
CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=C(C=C3)O)O
Molecular Formula:
C18H16O5
Molecular Weight:
312.3 g/mol
Sideroxylin
CAS No.: 3122-87-0
Reference Standards
VCID: VC0017827
Molecular Formula: C18H16O5
Molecular Weight: 312.3 g/mol
CAS No. | 3122-87-0 |
---|---|
Product Name | Sideroxylin |
Molecular Formula | C18H16O5 |
Molecular Weight | 312.3 g/mol |
IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethylchromen-4-one |
Standard InChI | InChI=1S/C18H16O5/c1-9-16(21)15-13(20)8-14(11-4-6-12(19)7-5-11)23-18(15)10(2)17(9)22-3/h4-8,19,21H,1-3H3 |
Standard InChIKey | QJSQOGJCHBXLAH-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=C(C=C3)O)O |
Canonical SMILES | CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=C(C=C3)O)O |
Appearance | Yellow powder |
Description | Sideroxylin is a monomethoxyflavone that is flavone substituted by a methoxy group at position 7, hydroxy groups at positions 5 and 4' and methyl groups at positions 6 and 8. It has been isolated from Hydrastis canadensis and Eucalyptus species. It has a role as a plant metabolite. It is a dihydroxyflavone and a monomethoxyflavone. It derives from a flavone. |
Synonyms | isosideroxylin sideroxylin |
PubChem Compound | 3083788 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume